Home > Products > Screening Compounds P143195 > Ampicillin/sulbactam
Ampicillin/sulbactam - 117060-71-6

Ampicillin/sulbactam

Catalog Number: EVT-1439293
CAS Number: 117060-71-6
Molecular Formula: C24H30N4Na2O9S2
Molecular Weight: 628.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ampicillin is a member of the extended spectrum β-lactam family and similar in structure to penicillin. Sulbactam is a β-lactamase inhibitor used to increase potency of β-lactam antibiotics.
Overview

Ampicillin/sulbactam is a combination antibiotic that consists of ampicillin, a β-lactam antibiotic, and sulbactam, a β-lactamase inhibitor. This combination is utilized primarily to treat infections caused by bacteria that exhibit resistance to standard β-lactam antibiotics. The addition of sulbactam enhances the efficacy of ampicillin by inhibiting the enzymes (β-lactamases) that can hydrolyze and inactivate ampicillin, thereby broadening its antibacterial spectrum. The combination has been shown to increase the antimicrobial activity of ampicillin by 4- to 32-fold compared to when ampicillin is used alone .

Source

Ampicillin/sulbactam can be sourced from various pharmaceutical manufacturers and is available in different formulations for intravenous administration. It is widely used in clinical settings for treating various bacterial infections, including intra-abdominal infections, skin infections, pneumonia, and gynecological infections .

Classification

Ampicillin/sulbactam falls under the classification of combination antibiotics. It combines:

  • Ampicillin: A time-dependent β-lactam antibiotic effective against a range of Gram-positive and some Gram-negative bacteria.
  • Sulbactam: A β-lactamase inhibitor that protects ampicillin from degradation by bacterial enzymes .
Synthesis Analysis

Methods

The synthesis of ampicillin/sulbactam typically involves the chemical modification of 6-aminopenicillanic acid, which serves as the core structure for both components. The synthesis can be achieved through various methods, including:

  • Chemical Synthesis: Involves the acylation of 6-aminopenicillanic acid with different acylating agents to produce ampicillin and sulbactam.
  • Biotechnological Approaches: Utilizing microbial fermentation processes to produce precursors or derivatives that can be chemically modified into the final products.

Technical Details

The synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final compounds. The process may also involve purification steps such as crystallization or chromatography to isolate the desired products from by-products and unreacted starting materials .

Molecular Structure Analysis

Structure

The molecular structures of ampicillin and sulbactam are based on the penicillin nucleus.

  • Ampicillin:
    • Chemical Formula: C₁₆H₁₈N₃NaO₄S
    • Molecular Weight: 371.39 g/mol
    • Structure: Contains a β-lactam ring fused with a thiazolidine ring.
  • Sulbactam:
    • Chemical Formula: C₈H₁₀NNaO₅S
    • Molecular Weight: 255.22 g/mol
    • Structure: Similar to penicillin but modified to enhance β-lactamase inhibition.

Both compounds exhibit structural features that allow them to interact with penicillin-binding proteins in bacteria, which is crucial for their mechanism of action .

Chemical Reactions Analysis

Reactions

The interaction between ampicillin and sulbactam primarily involves:

  • Binding to Penicillin-Binding Proteins: Ampicillin binds irreversibly to these proteins, inhibiting cell wall synthesis.
  • Inhibition of β-Lactamases: Sulbactam binds to the active site of β-lactamase enzymes, preventing them from hydrolyzing ampicillin.

Technical Details

The binding process is characterized by:

  1. Acylation: Sulbactam acts as a substrate for β-lactamases, forming an acyl-enzyme complex.
  2. Deacylation or Hydrolysis: The acyl-enzyme complex can undergo hydrolysis or revert back to free enzyme, but sulbactam's presence increases the likelihood of enzyme inhibition rather than hydrolysis .
Mechanism of Action

Process

The mechanism of action for ampicillin/sulbactam involves two key steps:

  1. Inhibition of Cell Wall Synthesis: Ampicillin binds to penicillin-binding proteins, disrupting peptidoglycan cross-linking essential for bacterial cell wall integrity.
  2. Protection Against Hydrolysis: Sulbactam inhibits β-lactamase enzymes produced by resistant bacteria, allowing ampicillin to exert its antibacterial effect effectively.

This dual mechanism allows for enhanced efficacy against resistant strains that would otherwise be unaffected by ampicillin alone .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water; solubility may vary based on formulation (e.g., sodium salt forms).

Chemical Properties

  • Stability: Sensitive to heat and moisture; should be stored in a cool, dry place.
  • pH Range: Generally formulated at a neutral pH for intravenous use.

Relevant Data

  • Ampicillin has a half-life of approximately one hour when administered alone or in combination with sulbactam.
  • Both compounds exhibit moderate protein binding (approximately 28% for ampicillin and 38% for sulbactam) affecting their pharmacokinetics .
Applications

Scientific Uses

Ampicillin/sulbactam is widely used in clinical medicine due to its broad-spectrum activity against various pathogens. Specific applications include:

  • Empiric Therapy: Used when the causative organism is unknown, particularly in serious infections.
  • Microbiological Testing: Employed in susceptibility testing against Gram-positive and Gram-negative organisms.
  • Research Applications: Utilized in laboratory settings for studies involving antibiotic resistance mechanisms and pharmacokinetics .

This combination remains a critical tool in combating bacterial infections, particularly those caused by resistant strains. Its ability to enhance the effectiveness of β-lactams makes it invaluable in clinical practice.

Introduction to Ampicillin/Sulbactam

Chemical Structure and Pharmacological Classification

Ampicillin/sulbactam is a fixed-ratio (2:1) combination of two distinct chemical entities: ampicillin (an aminopenicillin) and sulbactam (a β-lactamase inhibitor). Ampicillin (C₁₆H₁₉N₃O₄S) features a β-lactam ring and a free amino group on its acyl side chain, enabling activity against Gram-negative bacteria. Sulbactam (C₈H₁₁NO₅S), a penicillinic acid sulfone derivative, shares the β-lactam core but lacks significant antibacterial activity. Instead, it irreversibly inhibits Ambler class A β-lactamases through acylation of catalytic serine residues [1] [8].

Pharmacologically, ampicillin/sulbactam is classified as a β-lactam/β-lactamase inhibitor combination. The synergy arises from sulbactam's protection of ampicillin from enzymatic degradation, restoring ampicillin's efficacy against β-lactamase-producing pathogens. Notably, sulbactam also exhibits intrinsic activity against Acinetobacter baumannii by binding to penicillin-binding proteins (PBPs) 1 and 3, disrupting cell wall synthesis independent of its inhibitor role [6] [9].

Table 1: Structural and Functional Properties of Ampicillin/Sulbactam Components

ComponentChemical FormulaMolecular WeightPrimary RoleKey Functional Attributes
AmpicillinC₁₆H₁₉N₃O₄S371.39 g/molAntibacterial agentBinds PBPs; broad-spectrum activity
SulbactamC₈H₁₁NO₅S255.22 g/molβ-lactamase inhibitorIrreversibly inhibits class A β-lactamases

Historical Development and Clinical Adoption

Ampicillin was introduced in 1961 as a broad-spectrum penicillin but faced rapid obsolescence due to widespread β-lactamase-mediated resistance. To address this, researchers developed β-lactamase inhibitors, culminating in the 1987 FDA approval of ampicillin/sulbactam (brand name Unasyn®) for intravenous use. This combination extended ampicillin's coverage to β-lactamase-producing strains of Staphylococcus aureus, Haemophilus influenzae, and Bacteroides fragilis [1] [8].

A key innovation was the 1988 introduction of sultamicillin, an oral prodrug where ampicillin and sulbactam are linked via a methylene ester bond. This design overcame sulbactam's poor oral bioavailability, yielding systemic concentrations comparable to IV administration. Sultamicillin enabled outpatient step-down therapy, enhancing treatment accessibility [3] [9]. Clinical adoption accelerated following trials demonstrating 89–98% efficacy in respiratory, urinary, and skin infections, cementing its role as a cost-effective alternative to cephalosporins [5].

Table 2: Milestones in Ampicillin/Sulbactam Development

YearDevelopment MilestoneClinical Impact
1961Ampicillin introducedFirst broad-spectrum penicillin; limited by resistance
1987IV ampicillin/sulbactam (Unasyn®) approvedRestored efficacy against β-lactamase producers
1988Oral sultamicillin formulatedEnabled outpatient therapy for moderate infections
1990sRecognition of intrinsic anti-Acinetobacter activityEmerged as key therapy for MDR A. baumannii infections

Global Health Relevance in Addressing Antimicrobial Resistance

Ampicillin/sulbactam plays a critical role in combating antimicrobial resistance (AMR), particularly as a carbapenem-sparing agent. Its value is underscored by activity against multidrug-resistant (MDR) pathogens:

  • ESBL-Producing Enterobacteriaceae: Sulbactam inhibits extended-spectrum β-lactamases (ESBLs), though efficacy varies by enzyme subtype and inoculum size [9].
  • Carbapenem-Resistant Acinetobacter baumannii (CRAB): Sulbactam binds PBPs 1/3, achieving bactericidal effects even against strains with porin mutations or OXA-type carbapenemases. Studies report susceptibility in 62.5% of CRAB isolates, making it a backbone of combination regimens [6] [9].

Economic factors further amplify its relevance. Developing novel antibiotics is financially challenging, with only 1–2% reaching clinical use. Ampicillin/sulbactam remains cost-effective, especially in resource-limited settings where newer alternatives are inaccessible. In Saudi Arabia and the UAE, national AMR programs prioritize β-lactamase inhibitors to preserve carbapenem efficacy [4] [10].

Table 3: Mechanisms and Impact Against Key Resistant Pathogens

Resistance ThreatMechanism of ActionClinical Utility
ESBL-producing E. coliSulbactam inactivates TEM/SHV ESBLsAlternative to carbapenems for uncomplicated infections
MRSA (non-meningeal)Ampicillin activity enhanced by β-lactamase inhibitionSkin/soft tissue infections where MRSA is β-lactamase-positive
CRABDirect binding to PBP1/3; circumvents porin/carbapenemase defectsCore agent in combination regimens for MDR isolates

Global stewardship programs emphasize ampicillin/sulbactam’s role in the WHO’s "One Health" approach. Its use in agriculture is restricted to minimize resistance gene transfer, aligning with FAO/OIE guidelines. Ongoing surveillance tracks resistance patterns, revealing geographic variability: sulbactam resistance in A. baumannii ranges from 15% (Europe) to >50% in high-antibiotic-consumption regions [4] [10].

Compound Names Mentioned:

  • Ampicillin
  • Sulbactam
  • Sultamicillin
  • Unasyn®
  • Ampicillin sodium
  • Sulbactam sodium

Properties

CAS Number

117060-71-6

Product Name

Ampicillin/sulbactam

IUPAC Name

disodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(1R,4S)-3,3-dimethyl-2,2,6-trioxo-2λ6-thiabicyclo[3.2.0]heptane-4-carboxylate

Molecular Formula

C24H30N4Na2O9S2

Molecular Weight

628.6 g/mol

InChI

InChI=1S/C16H19N3O4S.C8H11NO5S.2Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);5-6H,3H2,1-2H3,(H,11,12);;/t9-,10-,11+,14-;5-,6+;;/m11../s1

InChI Key

MWBFWOYZSJLWIO-UBWQYZJSSA-N

SMILES

CC1(C(C2C(S1(=O)=O)CC2=O)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na].[Na]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.[Na].[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.